molecular formula C14H13ClN4 B12247248 N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B12247248
M. Wt: 272.73 g/mol
InChI Key: OKMFPLSZEITMEK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under reflux conditions in dioxane, leading to the formation of the desired compound in good yields . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the anthranilic acid, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazolo[1,5-a]pyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes .

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C14H13ClN4/c1-10-8-13-14(16-6-7-19(13)18-10)17-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,17)

InChI Key

OKMFPLSZEITMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NCC3=CC=CC=C3Cl

Origin of Product

United States

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